molecular formula C18H20ClNO2 B5537985 N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide

N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide

Cat. No. B5537985
M. Wt: 317.8 g/mol
InChI Key: UBDVRDKIVAPPRQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide, commonly known as CPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. CPPA is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial intermediate for antimalarial drugs, demonstrates the chemical utility of related acetamide compounds. This process, utilizing immobilized lipase as a catalyst, highlights the synthetic versatility and potential pharmaceutical applications of acetamide derivatives in drug development (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The development of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for potential anticancer, anti-inflammatory, and analgesic agents showcases the biomedical research applications of acetamide derivatives. This research underlines the potential for these compounds to be developed into therapeutic agents, particularly those with halogen substituents on the aromatic ring (Rani, Pal, Hegde, & Hashim, 2014).

Herbicide Metabolism and Safety Evaluation

The study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insight into the environmental and health safety assessments of related acetamide compounds. Understanding these metabolic pathways is crucial for evaluating the potential health risks associated with exposure to acetamide-based herbicides and for developing safer and more sustainable agricultural practices (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide highlight the chemical versatility and potential applications of acetamide derivatives in creating new compounds with potential biological activities. This research contributes to the expansion of chemical libraries for drug discovery and development (Fuloria, Singh, Yar, & Ali, 2009).

Environmental Impact and Degradation Studies

Research on the environmental reception and activity of related herbicides, such as acetochlor, provides valuable information on the environmental impact and degradation behavior of acetamide derivatives. These studies are essential for developing strategies to minimize environmental contamination and for the safe use of these compounds in agricultural practices (Banks & Robinson, 1986).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-3-5-14-8-10-15(11-9-14)22-12-18(21)20-17-7-4-6-16(19)13(17)2/h4,6-11H,3,5,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDVRDKIVAPPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide

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